1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene is a complex organic compound featuring a tellurium atom bonded to a benzene ring
Vorbereitungsmethoden
The synthesis of 1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene typically involves a multi-step process. One common method is the Friedel-Crafts alkylation of benzene with ethyl bromide in the presence of aluminum chloride . This is followed by the introduction of the tellurium atom through a reaction with a tellurium-containing reagent under controlled conditions. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized using common oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the tellurium atom is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tellurium-containing compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions involving tellurium.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: It is used in the production of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene exerts its effects involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with other atoms and molecules, influencing chemical reactions and pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene can be compared with other similar compounds, such as:
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: This compound is used as an antioxidant in various applications.
1,3,5-Tris(bromomethyl)benzene: Used in the synthesis of ligands and dendrimeric monomers.
Eigenschaften
CAS-Nummer |
645417-24-9 |
---|---|
Molekularformel |
C27H40OTe |
Molekulargewicht |
508.2 g/mol |
IUPAC-Name |
1,3,5-triethyl-2-[2,4,6-tri(propan-2-yl)phenyl]tellurinylbenzene |
InChI |
InChI=1S/C27H40OTe/c1-10-20-13-21(11-2)26(22(12-3)14-20)29(28)27-24(18(6)7)15-23(17(4)5)16-25(27)19(8)9/h13-19H,10-12H2,1-9H3 |
InChI-Schlüssel |
VNPFSTVTCKWRPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)CC)[Te](=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.